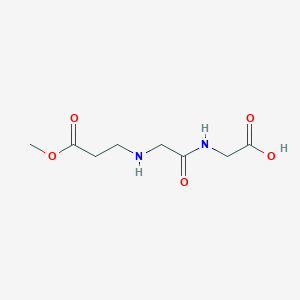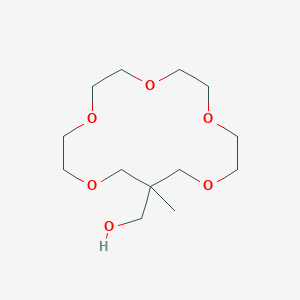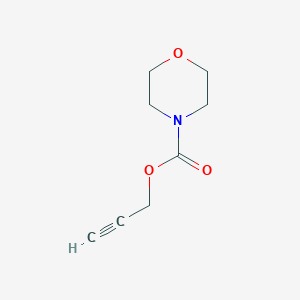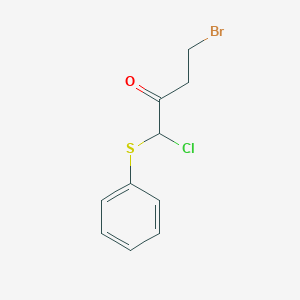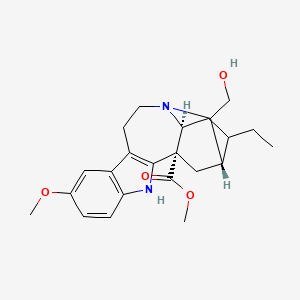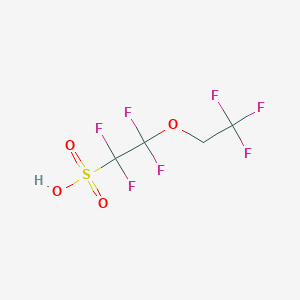
1,1,2,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane-1-sulfonic acid is a fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple fluorine atoms, which impart high stability and reactivity. It is commonly used in various industrial and scientific applications due to its distinctive chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane-1-sulfonic acid typically involves the reaction of tetrafluoroethylene with trifluoroethanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process can be summarized as follows:
Reactants: Tetrafluoroethylene and trifluoroethanol.
Catalyst: Strong acid (e.g., sulfuric acid).
Conditions: Elevated temperature and pressure.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of less fluorinated compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include various fluorinated derivatives and sulfonic acid compounds, which have applications in different fields.
Scientific Research Applications
1,1,2,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane-1-sulfonic acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of high-performance materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane-1-sulfonic acid involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the formation of stable complexes and the modulation of biochemical pathways. The compound’s high electronegativity and reactivity make it effective in various applications, including catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethane: Known for its use as a refrigerant and in aerosol propellants.
1,1,1,2-Tetrafluoroethane: Commonly used as a refrigerant and in medical inhalers.
2-Chloro-1,1,1,2-tetrafluoroethane: Utilized in refrigeration and air conditioning systems.
Uniqueness
1,1,2,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane-1-sulfonic acid stands out due to its combination of fluorine atoms and sulfonic acid group, which imparts unique chemical properties. Its high stability, reactivity, and ability to form stable complexes make it valuable in various scientific and industrial applications.
Properties
CAS No. |
113507-78-1 |
|---|---|
Molecular Formula |
C4H3F7O4S |
Molecular Weight |
280.12 g/mol |
IUPAC Name |
1,1,2,2-tetrafluoro-2-(2,2,2-trifluoroethoxy)ethanesulfonic acid |
InChI |
InChI=1S/C4H3F7O4S/c5-2(6,7)1-15-3(8,9)4(10,11)16(12,13)14/h1H2,(H,12,13,14) |
InChI Key |
CFUNITYVWXCFGL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)OC(C(F)(F)S(=O)(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




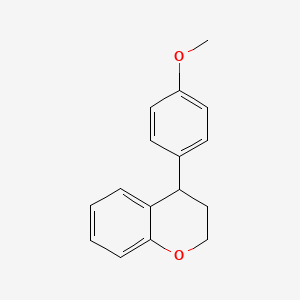
![1-Hexyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14315842.png)
![N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea](/img/structure/B14315850.png)
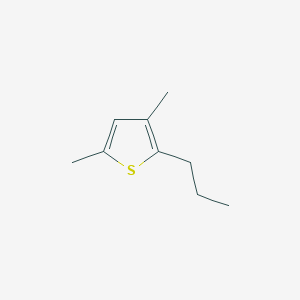
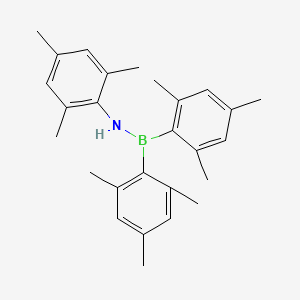
![Mercury, chloro[2-(2-pyridinyl)phenyl]-](/img/structure/B14315862.png)
